Cas no 1512372-92-7 (1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine)
![1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine structure](https://ja.kuujia.com/scimg/cas/1512372-92-7x500.png)
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
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- AKOS020095142
- EN300-804697
- 1512372-92-7
- 1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
-
- インチ: 1S/C9H8BrFN4/c10-8-6(2-1-3-7(8)11)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14)
- InChIKey: MZYVOCJFJLJQBI-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1CN1C=NC(N)=N1)F
計算された属性
- せいみつぶんしりょう: 269.99164g/mol
- どういたいしつりょう: 269.99164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804697-0.1g |
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1512372-92-7 | 95% | 0.1g |
$741.0 | 2024-05-21 | |
Enamine | EN300-804697-1.0g |
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1512372-92-7 | 95% | 1.0g |
$842.0 | 2024-05-21 | |
Enamine | EN300-804697-0.05g |
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1512372-92-7 | 95% | 0.05g |
$707.0 | 2024-05-21 | |
Enamine | EN300-804697-2.5g |
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1512372-92-7 | 95% | 2.5g |
$1650.0 | 2024-05-21 | |
Enamine | EN300-804697-5.0g |
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1512372-92-7 | 95% | 5.0g |
$2443.0 | 2024-05-21 | |
Enamine | EN300-804697-0.25g |
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1512372-92-7 | 95% | 0.25g |
$774.0 | 2024-05-21 | |
Enamine | EN300-804697-10.0g |
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1512372-92-7 | 95% | 10.0g |
$3622.0 | 2024-05-21 | |
Enamine | EN300-804697-0.5g |
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
1512372-92-7 | 95% | 0.5g |
$809.0 | 2024-05-21 |
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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4. Book reviews
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5. Book reviews
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amineに関する追加情報
Compound CAS No. 1512372-92-7: 1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
The compound with CAS number 1512372-92-7, known as 1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and material engineering.
The molecular structure of this compound is characterized by a triazole ring system, which is a five-membered heterocyclic structure containing three nitrogen atoms. The triazole moiety is further substituted with a bromo-fluorophenyl methyl group, introducing additional electronic and steric effects that enhance its reactivity and functional versatility. Recent studies have highlighted the importance of such heterocyclic compounds in the development of novel pharmaceutical agents, agrochemicals, and advanced materials.
One of the most notable aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have demonstrated that the triazole ring can serve as a scaffold for the construction of various drug-like molecules, including anti-inflammatory agents and antiviral compounds. The presence of bromine and fluorine substituents on the phenyl ring further enhances the compound's ability to participate in diverse chemical reactions, such as Suzuki-Miyaura couplings and other cross-coupling reactions.
In addition to its synthetic applications, this compound has been explored for its potential in materials science. The triazole moiety has been shown to exhibit interesting optical and electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent advancements in this area have focused on optimizing the compound's stability and emission characteristics under various conditions.
The synthesis of 1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine typically involves multi-step processes that combine nucleophilic substitution reactions with cyclization techniques. Researchers have reported several efficient synthetic routes that leverage the reactivity of bromine and fluorine substituents to achieve high yields and purity levels. These methods are continuously being refined to meet the demands of large-scale production in industrial settings.
Another area of interest lies in the compound's potential for use in catalysis. The triazole ring's ability to coordinate with metal ions has been exploited in the development of transition metal catalysts for various organic transformations. Recent studies have demonstrated that this compound can act as a ligand in palladium-catalyzed coupling reactions, offering improved catalytic performance compared to traditional ligands.
From an environmental standpoint, the stability and biodegradability of this compound are critical considerations for its large-scale application. Preliminary studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, but further research is needed to assess its long-term environmental impact.
In conclusion, CAS No. 1512372-92-7 represents a versatile and promising compound with wide-ranging applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthetic methodologies and material science applications, position it as a key player in future research and development efforts.
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